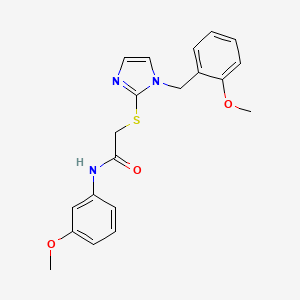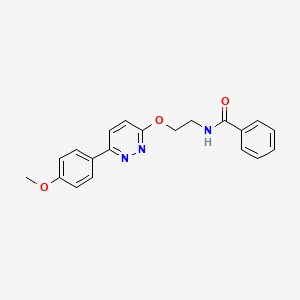
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
Descripción general
Descripción
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely used in the past for research purposes.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include compounds similar to the one , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of cancer research due to their anticancer properties . They could potentially be used in the development of new cancer treatments.
Antidiabetic Activity
Some derivatives of the compound have been synthesized and evaluated for their antiglycation potential, which is relevant in the search for potent antidiabetic drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , which could make them useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity, which could potentially be used in the treatment of tuberculosis .
Optical Recording Materials
The compound has been found to have photochromic properties, which means it could potentially be used as optical recording materials .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds, such as phenylboronic ester derivatives . These derivatives can have a wide range of applications in various fields.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety , which is a common structural component in many pharmaceutical drugs and is known to interact with a variety of biological targets.
Mode of Action
The presence of a 2-methoxyphenyl group could potentially disrupt the ability of the compound to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This could influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds containing benzimidazole moieties are known to interact with a variety of biochemical pathways
Pharmacokinetics
The presence of a methoxy group could potentially influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds containing benzimidazole moieties are known to have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-5-8-17(12-15)22-19(24)14-26-20-21-10-11-23(20)13-16-7-3-4-9-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYIYKNFEDBJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



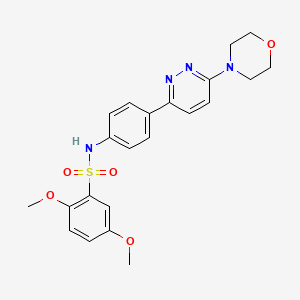
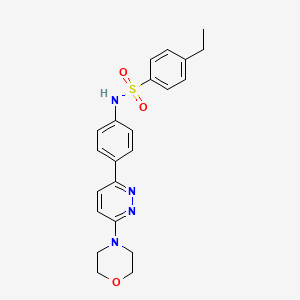

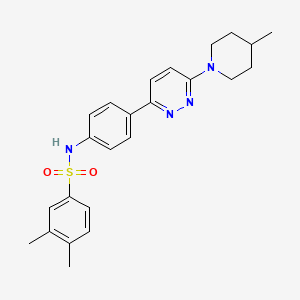
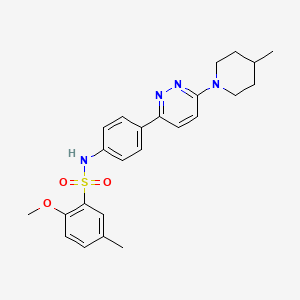
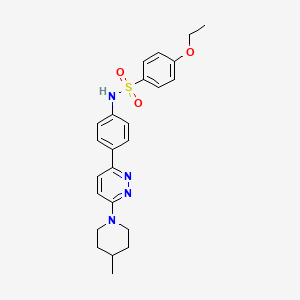
![4-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312525.png)
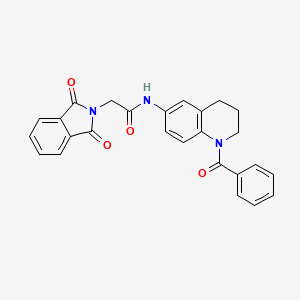
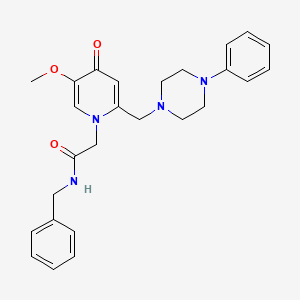

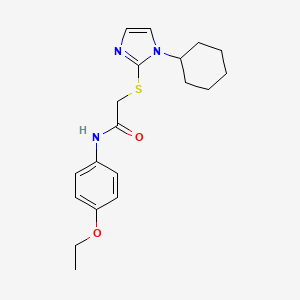
![2-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3312551.png)
